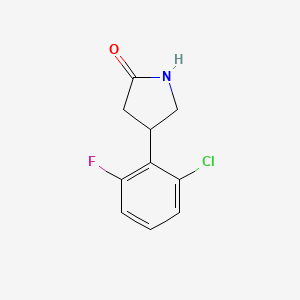
4-(2-Chlor-6-fluorphenyl)pyrrolidin-2-on
Übersicht
Beschreibung
“4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H9ClFNO . It belongs to the class of organic compounds known as pyrrolidines . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is non-planar due to sp3 hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one” include a molecular weight of 213.64 . It has a high GI absorption and is BBB permeant . Its lipophilicity is represented by a consensus Log Po/w of 2.29 . It is soluble in water with a Log S (ESOL) of -2.51 .
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Heterocyclen
Die Verbindung kann bei der Synthese von bioaktiven Heterocyclen verwendet werden . Heterocyclische Verbindungen werden in der medizinischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten häufig eingesetzt. Sie können verwendet werden, um komplexe Strukturen zu konstruieren, die potenzielle therapeutische Anwendungen haben .
Antimikrobielle Aktivität
Die Verbindung kann eine potenzielle antimikrobielle Aktivität haben. Ähnliche Strukturen haben eine hohe antibakterielle und antimykotische Aktivität gezeigt . Dies deutet darauf hin, dass „4-(2-Chlor-6-fluorphenyl)pyrrolidin-2-on“ auch auf seine antimikrobiellen Eigenschaften untersucht werden könnte .
Antivirale Aktivität
Indolderivate, die einige strukturelle Ähnlichkeiten mit der fraglichen Verbindung aufweisen, haben eine antivirale Aktivität gezeigt . Daher ist es möglich, dass „this compound“ auch potenzielle antivirale Anwendungen haben könnte .
Entzündungshemmende Aktivität
Indolderivate haben eine entzündungshemmende Aktivität gezeigt . Angesichts der strukturellen Ähnlichkeiten könnte „this compound“ möglicherweise bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden .
Antioxidative Aktivität
Indolderivate haben eine antioxidative Aktivität gezeigt . Dies deutet darauf hin, dass „this compound“ auch auf seine potenziellen antioxidativen Eigenschaften untersucht werden könnte .
Anti-HIV-Aktivität
Indolderivate haben eine Anti-HIV-Aktivität gezeigt . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer Anti-HIV-Medikamente eingesetzt werden könnte .
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine compounds, including “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one”, have potential for future research and development in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3 hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make these compounds attractive for medicinal chemists .
Wirkmechanismus
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . The compound has a Log Po/w (iLOGP) of 1.95, indicating its lipophilicity, which can influence its absorption and distribution .
Result of Action
The pyrrolidine ring is known to be a versatile scaffold for novel biologically active compounds , suggesting that this compound may have a range of potential effects.
Eigenschaften
IUPAC Name |
4-(2-chloro-6-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYHRDFBLQUXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743498 | |
| Record name | 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60610-98-2 | |
| Record name | 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)
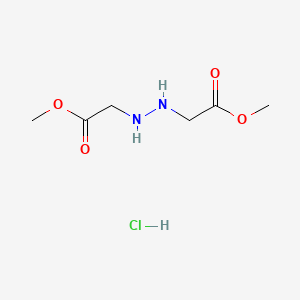
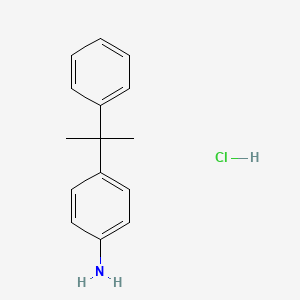

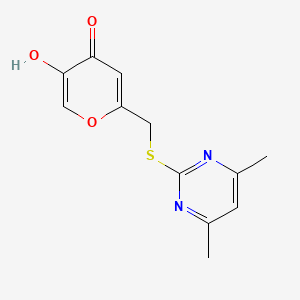



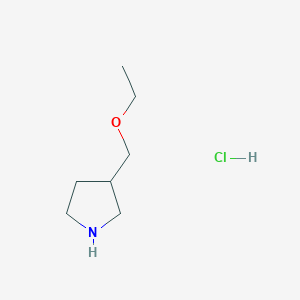
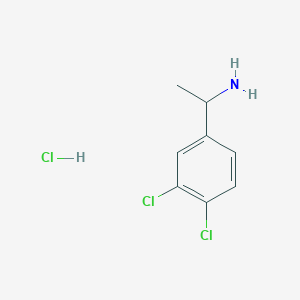
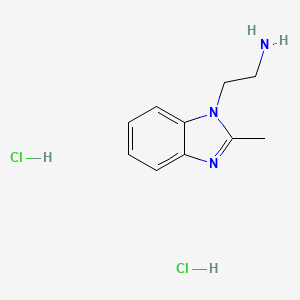
![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)
![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)
